Methyl (4-fluoroanilino)(oxo)acetate
Description
Methyl (4-fluoroanilino)(oxo)acetate is an organic compound characterized by a methyl ester group, a ketone (oxo) moiety, and a 4-fluoroanilino substituent. Its molecular formula is C₉H₈FNO₃, with a molar mass of 197.16 g/mol. The compound is synthesized via condensation reactions involving 4-fluoroaniline derivatives and oxo-acetate esters, as exemplified in the synthesis of related intermediates in . It serves as a key intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing fluoro group, which enhances stability and modulates reactivity.
Properties
CAS No. |
69066-46-2 |
|---|---|
Molecular Formula |
C9H8FNO3 |
Molecular Weight |
197.16 g/mol |
IUPAC Name |
methyl 2-(4-fluoroanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
CGFLLWPXBDHNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Methyl (4-fluoroanilino)(oxo)acetate, differing in substituents, ester groups, or aromatic ring modifications:
| Compound Name | Molecular Formula | Key Substituents/Modifications |
|---|---|---|
| This compound | C₉H₈FNO₃ | 4-fluoroanilino, methyl ester, oxo group |
| Ethyl 2-(4-isopropylanilino)-2-oxoacetate | C₁₃H₁₇NO₃ | 4-isopropylanilino, ethyl ester |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₁H₁₂FNO₃ | 3-fluoro-4-methylanilino, ethyl ester |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 4-ethoxyanilino, ethyl ester |
| Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate | C₁₁H₁₃N₂O₅ | 4-methyl-3-nitroanilino, ethyl ester |
| Methyl 4-(2-fluoroanilino)-4-oxobutanoate | C₁₁H₁₂FNO₃ | 2-fluoroanilino, methyl ester, butanoate chain |
| Ethyl 2-([(4-fluoroanilino)carbothioyl]amino)acetate | C₁₁H₁₃FN₂O₂S | 4-fluoroanilino, ethyl ester, thiourea moiety |
Key Observations:
Substituent Position and Electronic Effects :
- The 4-fluoro group in the target compound (electron-withdrawing) contrasts with 4-ethoxy (electron-donating, ) and 4-isopropyl (sterically bulky, ). These differences influence solubility, acidity, and reactivity in nucleophilic reactions .
- Nitro groups () enhance electrophilicity, making the compound more reactive in substitution reactions compared to the fluoro analogue .
Ester Chain Length :
Physicochemical Properties
Notes:
- The longer aliphatic chain in methyl 4-(2-fluoroanilino)-4-oxobutanoate () increases lipophilicity compared to the target compound .
- Nitro-substituted derivatives () are less soluble in aqueous media but more reactive in reduction or coupling reactions .
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